1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, an ethyl group, and a phenylethyl group attached to a pyrazolopyridine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. Common reagents used in this step include hydrazines and pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolopyridine core.
Cyclopropylation: The cyclopropyl group can be introduced using cyclopropyl halides in the presence of a strong base.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction using phenylethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylethyl positions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, phenylethyl halides, and strong bases like sodium hydride.
Coupling: Palladium catalysts, boron reagents, and mild reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the phenylethyl group.
1-benzyl-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks both the ethyl and phenylethyl groups.
1-benzyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the cyclopropyl, ethyl, and phenylethyl groups.
Uniqueness
The presence of the benzyl, cyclopropyl, ethyl, and phenylethyl groups in 1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C27H28N4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-benzyl-3-cyclopropyl-6-ethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O/c1-2-22-17-23(27(32)28-16-15-19-9-5-3-6-10-19)24-25(21-13-14-21)30-31(26(24)29-22)18-20-11-7-4-8-12-20/h3-12,17,21H,2,13-16,18H2,1H3,(H,28,32) |
InChI Key |
CSKAEYFBECXINF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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